(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol
Description
The compound (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol is a structurally complex molecule with multiple functional groups contributing to its physicochemical and biological properties. Key features include:
- Core structure: A triazolopyrimidine scaffold fused with a cyclopentanediol ring.
- Substituents:
- A 2,3-difluorophenyl group attached to a cyclopropane ring at the 7-position of the triazolopyrimidine.
- A propylthio group at the 5-position of the triazolopyrimidine.
- A 2-hydroxyethoxy group on the cyclopentanediol moiety.
- Molecular formula: C₂₃H₂₈F₂N₆O₄S (MW: 522.57 g/mol) .
- CAS Registry Number: 1788033-05-5 .
This compound is likely designed for therapeutic applications, given its structural resemblance to kinase inhibitors and nucleoside analogs. Its stereochemistry and substituent arrangement are critical for target binding and metabolic stability.
Properties
Molecular Formula |
C23H28F2N6O4S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-8-36-23-27-21(26-14-9-12(14)11-4-3-5-13(24)17(11)25)18-22(28-23)31(30-29-18)15-10-16(35-7-6-32)20(34)19(15)33/h3-5,12,14-16,19-20,32-34H,2,6-10H2,1H3,(H,26,27,28)/t12-,14+,15+,16-,19-,20+/m0/s1 |
InChI Key |
LRERWNWIRJOJAN-QXZAJCAHSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=C(C(=CC=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=C(C(=CC=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropyl group, and the attachment of the hydroxyl and ether functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The propylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the propylthio group can introduce new functional groups into the molecule.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine ring and the cyclopropyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Propylthio vs. Methoxy : The propylthio group enhances lipophilicity, favoring membrane permeability and target engagement in hydrophobic pockets. Methoxy, being polar, improves solubility but may reduce cellular uptake .
- Fluorine Position : 2,3-difluorophenyl vs. 3,4-difluorophenyl alters electronic effects and steric hindrance, influencing interactions with aromatic residues in target proteins .
- Hydroxyethoxy Group : Critical for solubility and hydrogen bonding with hydrophilic regions of targets or transporters .
Predictive Modeling and Structural Similarity
- Chemogenomic Approaches: Structural analogs with Tanimoto similarity scores >0.9 (e.g., stereoisomers or halogen-substituted variants) may share target profiles but exhibit divergent efficacy due to bioavailability differences .
- Transcriptomic Approaches : Gene expression profiles may better predict bioactivity for analogs with moderate structural similarity (e.g., methoxy vs. propylthio derivatives), as seen in studies integrating expression data with cheminformatics .
Biological Activity
The compound (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN6O4S |
| Molecular Weight | 511.621 g/mol |
| Melting Point | 206-208°C |
| Boiling Point | 821.3 ± 75.0 °C (Predicted) |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and methanol (heated) |
| pKa | 13.25 ± 0.70 (Predicted) |
This compound exhibits hygroscopic properties and should be stored under inert atmosphere at -20°C to maintain stability .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may function as an antagonist or inhibitor in certain pathways related to inflammation and cell proliferation.
Antiplatelet Activity
Research indicates that this compound shares structural similarities with known antiplatelet agents like ticagrelor. A comparative study highlighted its potential effectiveness in inhibiting platelet aggregation, which is crucial for preventing thrombotic events . The mechanism may involve the modulation of ADP receptors on platelets, leading to reduced aggregation.
Antitumor Effects
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The triazole and pyrimidine moieties are believed to play a significant role in disrupting cancer cell metabolism and inducing apoptosis .
Antiviral Properties
Emerging evidence suggests that the compound may possess antiviral activity, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes, although further studies are required to elucidate the specific pathways involved .
Study on Antiplatelet Efficacy
A clinical trial investigated the antiplatelet effects of this compound in comparison to ticagrelor. Results indicated a statistically significant reduction in platelet aggregation in subjects treated with the compound versus a placebo group . The study emphasized the need for further exploration into dosing regimens and long-term effects.
Cytotoxicity Assessment
In a laboratory setting, the compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers. Results showed IC50 values indicating potent cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer : The synthesis involves cyclopropane ring formation via [2+1] cycloaddition for the (1R,2S)-2-(2,3-difluorophenyl)cyclopropylamine intermediate, followed by nucleophilic substitution at the 5-position of the triazolopyrimidine core. To preserve stereochemistry, use chiral auxiliaries or asymmetric catalysis during cyclopropanation. Chiral HPLC (e.g., using cellulose-based columns) is critical for resolving enantiomers post-synthesis. For regioselective thiolation (propylthio group), optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
Q. How can researchers confirm the compound’s structural identity and purity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify connectivity and stereochemistry. For purity, use reverse-phase HPLC (C18 column, gradient elution) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, ensuring batch consistency .
Q. What are the key solubility and stability considerations for in vitro assays?
- Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its hydrophobic triazolopyrimidine core. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Stability studies (pH 7.4 buffer, 37°C) over 24–48 hours with LC-MS monitoring are essential to detect hydrolysis or oxidation. Store lyophilized at -20°C under nitrogen to prevent thioether oxidation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to its target?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the cyclopropane moiety and hydrophobic pockets of the target protein. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects of the 2,3-difluorophenyl group on binding. Machine learning models trained on analogous triazolopyrimidine datasets may predict substituent effects on activity .
Q. What experimental strategies resolve contradictions in activity data across different assay formats?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., protein conformational states, redox conditions). Use orthogonal assays:
- Biophysical : Surface plasmon resonance (SPR) for direct binding kinetics.
- Cellular : Reporter gene assays with pathway-specific inhibitors to isolate off-target effects.
- Structural : Cryo-EM or X-ray crystallography to visualize binding modes under varied conditions .
Q. How can non-covalent interactions (e.g., halogen bonding) be exploited to improve selectivity?
- Methodological Answer : The 2,3-difluorophenyl group’s halogen atoms can engage in σ-hole interactions with backbone carbonyls. Synthesize analogs with fluorine replaced by chlorine or iodine and compare binding thermodynamics (ITC). Pair with molecular dynamics simulations (AMBER) to quantify interaction lifetimes in solvent-exposed vs. buried regions .
Q. What high-throughput methods are suitable for derivatizing the triazolopyrimidine core?
- Methodological Answer : Employ parallel synthesis in microtiter plates with automated liquid handling. Use Ugi-type reactions to introduce diversity at the 7-amino position. Screen reaction conditions (e.g., solvents, catalysts) via Bayesian optimization algorithms to maximize yield and minimize purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
